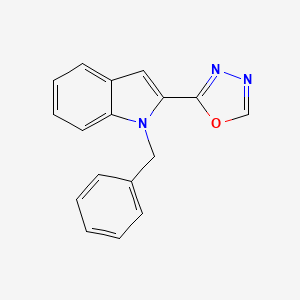

1-benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzylindol-2-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O/c1-2-6-13(7-3-1)11-20-15-9-5-4-8-14(15)10-16(20)17-19-18-12-21-17/h1-10,12H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRFOOXOBBTBTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C4=NN=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), followed by basification with potassium hydroxide (KOH) to yield oxadiazole derivatives . The indole moiety can be introduced through various coupling reactions, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of indole and oxadiazole possess significant anticancer properties. For instance, compounds containing the oxadiazole moiety have been investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain oxadiazole derivatives exhibited potent cytotoxic effects against various cancer cell lines, suggesting that 1-benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole could be a promising candidate for further development as an anticancer agent .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. A small library of related oxadiazole compounds was evaluated for their protective effects against oxidative stress in cellular models. Some derivatives showed the ability to enhance cell survival in models of Friedreich's ataxia by mitigating oxidative damage, highlighting the therapeutic promise of such compounds in neurodegenerative diseases .

Materials Science

Fluorescent Chemosensors

The incorporation of this compound into polymeric matrices has been explored for its application as a fluorescent chemosensor. The compound's fluorescence properties can be tuned for detecting electron-deficient species such as nitro-explosive compounds. Studies have shown that these materials exhibit a "turn-off" fluorescence response when interacting with nitroaromatic compounds, making them suitable for environmental monitoring and safety applications .

Analytical Chemistry

Detection and Quantification Methods

The unique chemical structure of this compound allows for its use in various analytical techniques. It has been utilized in fluorescence spectroscopy for the detection of specific analytes due to its photophysical properties. For example, studies have reported on the linear quenching response of fluorescent probes derived from this compound when exposed to certain analytes like TNT and DNT, indicating its potential use in analytical applications .

Case Studies

Mechanism of Action

The mechanism of action of 1-benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Anticancer Activity

- Compound 110 : 3-[5-(5-Bromo-1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indole exhibits potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 1.8 ± 0.9 µM). The bromo and methyl groups on the indole ring enhance lipophilicity and target affinity .

- Compound 111 : 1-Methyl-3-[5-(5-nitro-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]-5-methoxy-1H-indole shows similar activity (IC₅₀ = 2.6 ± 0.89 µM), highlighting the role of nitro and methoxy substituents in modulating efficacy .

- Comparison : The target compound lacks these electron-withdrawing groups, which may reduce its anticancer potency relative to Compounds 110 and 111.

Antifungal Activity

- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide inhibits Candida albicans via thioredoxin reductase inhibition. The 4-methoxyphenyl and sulfamoyl groups contribute to fungal membrane penetration .

- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide also shows antifungal activity but with reduced solubility due to its hydrophobic cyclohexyl group .

Enzyme Inhibition (BACE1)

- Compound 8 : 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole inhibits BACE1 (IC₅₀ = 19.66 mM). The sulfonyl group enhances binding to the enzyme’s active site .

- Compound 21 : 1-Benzyl-4-(piperazin-1-yl)-1H-indole shows similar inhibition (IC₅₀ = 21.88 mM), suggesting benzyl substitution is tolerable for BACE1 targeting .

- Comparison : The target compound’s oxadiazole ring may sterically hinder BACE1 binding compared to piperazine derivatives.

Data Table: Key Structural Analogs and Properties

Biological Activity

1-benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 274.33 g/mol. The compound features an indole core fused with a benzyl group and an oxadiazole moiety, which are known to enhance biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit notable antimicrobial properties. For instance, this compound has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results suggest that the compound possesses strong antibacterial and antifungal activity, particularly against Gram-positive bacteria and fungi .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. A recent review highlighted the mechanisms through which oxadiazoles induce apoptosis in cancer cells. For example, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival .

Case Studies

Several case studies have documented the pharmacological effects of compounds related to this compound:

- Study on Antibacterial Efficacy : A study conducted on synthesized oxadiazole derivatives demonstrated that modifications in the molecular structure significantly impacted their antibacterial activity. The introduction of electron-withdrawing groups enhanced the potency against resistant strains of bacteria .

- Anticancer Mechanism Exploration : Another investigation focused on the apoptotic pathways activated by oxadiazole derivatives in human cancer cells. The study revealed that these compounds could trigger mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Q & A

Q. What are the common synthetic routes for preparing 1-benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole derivatives?

The synthesis typically involves condensation of 2-(1H-indol-3-yl)acetohydrazide with carbon disulfide to form a 1,3,4-oxadiazole-5-thiol intermediate. Subsequent S-alkylation/aralkylation with halogenated reagents (e.g., allyl bromide, 3-nitrobenzyl chloride) introduces substituents at the thiol position. Characterization relies on IR (C=N, C-S stretches), 1H-NMR (aromatic and methylene protons), and EIMS for molecular ion confirmation .

Q. How are structural variations (e.g., substituents on the oxadiazole ring) characterized experimentally?

Substituents are confirmed via:

- 1H-NMR : Deshielded aromatic protons (e.g., δ 8.30 for nitrobenzyl groups) and methylene signals (δ 4.55 for CH2 bridging groups) .

- IR : Stretching frequencies for C=N (~1480 cm⁻¹), C-S (~820 cm⁻¹), and N-H (~3240 cm⁻¹) .

- EIMS : Fragmentation patterns (e.g., base peaks at m/z 130 for indole-derived ions) .

Q. What in vitro assays are used to evaluate antibacterial activity for these derivatives?

Minimum inhibitory concentration (MIC) assays against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, S. typhi) strains are standard. Compounds like 6s (4-fluorobenzyl substituent) show MIC values comparable to ciprofloxacin. Hemolytic activity (% lysis of erythrocytes) is measured to assess cytotoxicity .

Advanced Research Questions

Q. How do molecular docking studies explain the anti-enzymatic activity of these derivatives?

Docking against α-glucosidase, BChE, and lipoxygenase reveals key interactions:

- Hydrogen bonding : Indole –NH groups with Asp B307 (2.10 Å) in α-glucosidase .

- Arene-arene interactions : Oxadiazole/indole rings with Trp307 (3.44 Å) and Tyr A332 (3.39 Å) stabilize binding. Substituents like pentylsulfanyl (6g ) enhance activity by occupying hydrophobic pockets .

Q. What structural features correlate with reduced hemolytic activity while maintaining antibacterial efficacy?

- Alkyl chains : Butylsulfanyl (6f ) and 4-bromobenzyl (6r ) groups minimize hemolysis (<5%) while retaining MIC values <10 µg/mL .

- Electron-withdrawing groups : 4-Fluorobenzyl (6s ) balances antibacterial potency (MIC: 8 µg/mL) with low cytotoxicity (hemolysis ~3%) .

Q. How can contradictory data on substituent effects (e.g., activity vs. toxicity) be resolved?

- Comparative SAR analysis : Propylsulfanyl (6c ) shows higher activity against S. aureus (MIC: 4 µg/mL) but moderate hemolysis (~12%), whereas iso-propylsulfanyl (6d ) reduces toxicity without compromising efficacy .

- Docking-guided optimization : Prioritize substituents that enhance polar interactions (e.g., nitro groups for H-bonding) while avoiding bulky moieties that increase hydrophobic mismatch .

Q. What methodologies validate the anti-diabetic potential of these derivatives?

Q. How do metal complexes of oxadiazole derivatives enhance biological activity?

Cu²⁺ complexes (e.g., with L3 ligands) show improved DNA groove binding and cytotoxicity (IC50: 18 µM against HCT-15 cells) via redox-active metal centers. Tetrahedral coordination geometry optimizes DNA interaction and cleavage efficiency .

Methodological Considerations

Q. What analytical techniques are critical for resolving synthetic intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.